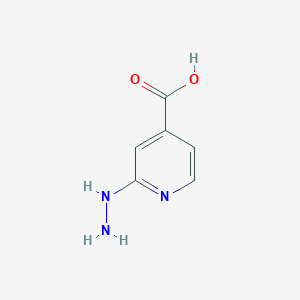

2-Hydrazinylisonicotinic acid

Vue d'ensemble

Description

2-Hydrazinylisonicotinic acid is a chemical compound with the molecular formula C6H7N3O2 . It is used in various applications in scientific research, including drug synthesis, catalysis, and metal coordination studies.

Synthesis Analysis

The synthesis of 2-Hydrazinylisonicotinic acid involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate. The reaction mixture is heated at 100°C overnight, and the residue is purified by flash column chromatography to afford the title compound .Molecular Structure Analysis

The molecular weight of 2-Hydrazinylisonicotinic acid is 153.14 . The molecular structure consists of a pyridine ring with a carboxylic acid group and a hydrazine group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinylisonicotinic acid include its molecular weight (153.14), molecular formula (C6H7N3O2), and its storage conditions (keep in a dark place, inert atmosphere, store in a freezer, under -20°C) .Applications De Recherche Scientifique

Plant Disease Management

2-Hydrazinylisonicotinic acid: has been explored for its potential in plant disease management . It is considered as an elicitor that can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This compound could be modified to create derivatives that induce systemic acquired resistance (SAR) in plants, offering a promising strategy against pathogens that reduce crop yields.

Antitubercular Agent

In the field of medicinal chemistry, 2-Hydrazinylisonicotinic acid derivatives have shown promise as antitubercular agents . Some derivatives have demonstrated significant activity against the tuberculosis-causing bacterium, Mycobacterium tuberculosis, without apparent cytotoxicity to various cancer cell lines . This highlights its potential as a lead compound for developing new antitubercular drugs.

Cancer Research

Hydrazone compounds, which can be synthesized from 2-Hydrazinylisonicotinic acid , are of great interest in cancer research . These compounds have unique biological actions and excellent coordination abilities, making them candidates for pharmaceutical research targeting cell death pathways like apoptosis and autophagy . Their role in the design of new chemotherapeutic agents is being actively investigated.

Safety and Hazards

Orientations Futures

While there is limited information on the future directions of 2-Hydrazinylisonicotinic acid, its unique structure and diverse applications suggest potential for further exploration in scientific research. For instance, hydrazine derivatives have shown potential as acetylcholinesterase inhibitors , and the synthesis of novel hydrazone derivatives of isonicotinic hydrazide has shown promising results in antimycobacterial activity .

Mécanisme D'action

Target of Action

The compound is primarily used for research and development purposes . More studies are needed to identify its specific targets and their roles in biological systems.

Mode of Action

It’s worth noting that hydrazine derivatives, such as isoniazid, have been shown to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall

Biochemical Pathways

Given the potential similarity to other hydrazine derivatives, it might interfere with the synthesis of mycolic acids, affecting the mycolic acid biosynthesis pathway . .

Propriétés

IUPAC Name |

2-hydrazinylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFHRBNLUGPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650358 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinylisonicotinic acid | |

CAS RN |

887589-25-5 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

-amino]acetic acid](/img/structure/B1328822.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)